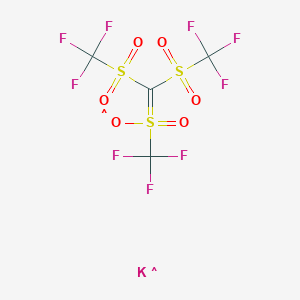
Cbz-N-amido-PEG4-alcohol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cbz-N-amido-PEG4-alcohol, also known as Carboxybenzylamino polyethylene glycol, is a compound that falls under the category of polyethylene glycol products. It is composed of several functional groups, including a carbamate (Cbz), amide (N-amido), polyethylene glycol (PEG), and alcohol group. This compound is known for its excellent solubility in both water and organic solvents, making it suitable for various formulation purposes .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-N-amido-PEG4-alcohol typically involves the reaction of 1-amino-3,6,9-trioxaundecanyl-11-ol with benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified using techniques such as column chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
Cbz-N-amido-PEG4-alcohol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a carbonyl group.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Cbz-N-amido-PEG4-alcohol has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex molecules and as a protecting group for amines.
Biology: Employed in the modification of proteins and peptides to enhance their stability and solubility.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics and bioavailability of therapeutic agents.
Industry: Applied in the surface modification of nanoparticles and in the formulation of various industrial products
作用機序
The mechanism of action of Cbz-N-amido-PEG4-alcohol involves its ability to conjugate with different molecules or surfaces. The carboxybenzyl amido polyethylene glycol structure provides a versatile platform for conjugation, enhancing the stability and solubility of the conjugated molecules. The molecular targets and pathways involved depend on the specific application and the nature of the conjugated molecule .
類似化合物との比較
Similar Compounds
- Cbz-N-amido-PEG2-alcohol
- Cbz-N-amido-PEG6-alcohol
- Cbz-N-amido-PEG8-alcohol
Comparison
Cbz-N-amido-PEG4-alcohol is unique due to its specific polyethylene glycol chain length, which provides a balance between solubility and stability. Compared to shorter chain analogs like Cbz-N-amido-PEG2-alcohol, it offers better solubility in water and organic solvents. On the other hand, longer chain analogs like Cbz-N-amido-PEG8-alcohol may offer enhanced stability but at the cost of reduced solubility .
特性
IUPAC Name |
benzyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO6/c18-7-9-21-11-13-22-12-10-20-8-6-17-16(19)23-14-15-4-2-1-3-5-15/h1-5,18H,6-14H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYLAQQSLXVJRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![trisodium;5-[(E)-(3-carboxylato-5-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(2-sulfonatophenyl)methyl]-2-hydroxy-3-methylbenzoate](/img/structure/B8132426.png)








